molecular formula C6H9FN4 B062446 N4-Ethyl-6-fluoropyrimidine-2,4-diamine CAS No. 165258-68-4

N4-Ethyl-6-fluoropyrimidine-2,4-diamine

Cat. No. B062446
M. Wt: 156.16 g/mol
InChI Key: XXCLMFLZJDPHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Ethyl-6-fluoropyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives. It is widely used in scientific research for its unique biochemical and physiological properties.

Mechanism Of Action

The mechanism of action of N4-Ethyl-6-fluoropyrimidine-2,4-diamine involves the inhibition of enzymes involved in DNA synthesis. It specifically targets the enzymes dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis. By inhibiting these enzymes, N4-Ethyl-6-fluoropyrimidine-2,4-diamine prevents the growth and replication of cancer cells and viruses.

Biochemical And Physiological Effects

N4-Ethyl-6-fluoropyrimidine-2,4-diamine has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and replication of viruses by targeting the enzymes involved in viral replication. In addition, N4-Ethyl-6-fluoropyrimidine-2,4-diamine has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using N4-Ethyl-6-fluoropyrimidine-2,4-diamine in lab experiments is its specificity for the enzymes involved in DNA synthesis. This makes it a valuable tool for studying the mechanisms of DNA synthesis and replication. However, one of the limitations of using N4-Ethyl-6-fluoropyrimidine-2,4-diamine is its potential toxicity. It is important to use appropriate safety measures when handling this compound in lab experiments.

Future Directions

There are several future directions for the study of N4-Ethyl-6-fluoropyrimidine-2,4-diamine. One direction is the development of new derivatives of this compound with improved anticancer and antiviral properties. Another direction is the study of the mechanism of action of N4-Ethyl-6-fluoropyrimidine-2,4-diamine in more detail, including the identification of new targets for this compound. Finally, the potential use of N4-Ethyl-6-fluoropyrimidine-2,4-diamine as a therapeutic agent for cancer and viral infections should be further explored.
Conclusion:
In conclusion, N4-Ethyl-6-fluoropyrimidine-2,4-diamine is a compound with unique biochemical and physiological properties that make it a valuable tool for scientific research. Its specificity for the enzymes involved in DNA synthesis makes it a valuable tool for studying the mechanisms of DNA synthesis and replication. Further research on this compound may lead to the development of new anticancer and antiviral therapies.

Synthesis Methods

The synthesis of N4-Ethyl-6-fluoropyrimidine-2,4-diamine can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-6-fluoropyrimidine with ethylamine to form N4-ethyl-2-chloro-6-fluoropyrimidine. The second step involves the reaction of N4-ethyl-2-chloro-6-fluoropyrimidine with ammonia to form N4-Ethyl-6-fluoropyrimidine-2,4-diamine. This synthesis method has been reported in various scientific journals and is considered a reliable method for the preparation of N4-Ethyl-6-fluoropyrimidine-2,4-diamine.

Scientific Research Applications

N4-Ethyl-6-fluoropyrimidine-2,4-diamine has various scientific research applications. It has been extensively studied for its anticancer properties. Studies have shown that N4-Ethyl-6-fluoropyrimidine-2,4-diamine inhibits the growth of cancer cells by targeting the enzymes involved in DNA synthesis. It has also been studied for its antiviral properties. Studies have shown that N4-Ethyl-6-fluoropyrimidine-2,4-diamine inhibits the replication of the hepatitis C virus.

properties

CAS RN

165258-68-4

Product Name

N4-Ethyl-6-fluoropyrimidine-2,4-diamine

Molecular Formula

C6H9FN4

Molecular Weight

156.16 g/mol

IUPAC Name

4-N-ethyl-6-fluoropyrimidine-2,4-diamine

InChI

InChI=1S/C6H9FN4/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H3,8,9,10,11)

InChI Key

XXCLMFLZJDPHDB-UHFFFAOYSA-N

SMILES

CCNC1=CC(=NC(=N1)N)F

Canonical SMILES

CCNC1=CC(=NC(=N1)N)F

synonyms

2,4-Pyrimidinediamine,N4-ethyl-6-fluoro-(9CI)

Origin of Product

United States

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